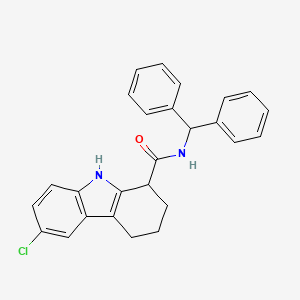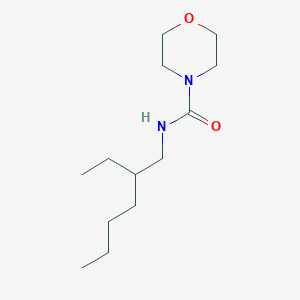![molecular formula C14H19FN4O3 B3979497 4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine](/img/structure/B3979497.png)
4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine
Übersicht
Beschreibung
4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine, also known as FNPA, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. FNPA belongs to the class of morpholine-based compounds and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in cancer cell growth, fungal cell wall synthesis, and viral replication. The compound's ability to selectively target cancer cells and fungal cells while sparing healthy cells makes it an attractive candidate for drug development.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been studied extensively. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also disrupts fungal cell wall synthesis, leading to cell death. The antiviral activity of this compound is attributed to its ability to inhibit viral DNA replication. The compound's effects on healthy cells are minimal, making it a potentially safe drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine's advantages for lab experiments include its high potency and selectivity, making it an excellent tool for studying cancer cell growth, fungal infections, and viral replication. The compound's limitations include its potential toxicity and the need for specific conditions for its synthesis and handling.
Zukünftige Richtungen
4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine's potential therapeutic applications have led to several future directions for research. These include studying its efficacy in combination with other drugs, developing new formulations for improved delivery, and investigating its potential for treating other diseases such as bacterial infections. Additionally, further studies are needed to understand the compound's mechanism of action fully and its potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer treatment, antifungal, and antiviral therapies. The compound's high potency and selectivity make it an attractive candidate for drug development, and future research is needed to explore its full potential.
Wissenschaftliche Forschungsanwendungen
4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its anticancer, antifungal, and antiviral properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also shown antifungal activity against Candida albicans, a common fungal infection in humans. Additionally, this compound has demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Eigenschaften
IUPAC Name |
4-(2-fluoro-4-nitro-5-piperazin-1-ylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O3/c15-11-9-14(19(20)21)13(17-3-1-16-2-4-17)10-12(11)18-5-7-22-8-6-18/h9-10,16H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHLJCUYBZGSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide](/img/structure/B3979420.png)


![methyl 2-({[1-(2-furylmethyl)piperidin-3-yl]carbonyl}amino)-2-methylpropanoate](/img/structure/B3979449.png)
![N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3979460.png)
![8-(1-azepanylcarbonyl)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979467.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3979468.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3979492.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979504.png)
![1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3979510.png)

![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3979517.png)